molecular formula C7H13NO3 B12932362 Methyl 3-amino-1-methoxycyclobutane-1-carboxylate

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate

Cat. No.: B12932362
M. Wt: 159.18 g/mol
InChI Key: CGSDAOFIBPEJNK-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a cyclobutane derivative that features an amino group, a methoxy group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-methoxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methoxy and amino functional groups in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate is unique due to its specific combination of functional groups and cyclobutane ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-amino-1-methoxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3

InChI Key

CGSDAOFIBPEJNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)OC

Origin of Product

United States

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